molecular formula C7H7BBrFO2 B6351175 (4-Bromo-2-fluoro-3-methylphenyl)boronic acid CAS No. 2377605-73-5

(4-Bromo-2-fluoro-3-methylphenyl)boronic acid

Cat. No. B6351175
CAS RN: 2377605-73-5
M. Wt: 232.84 g/mol
InChI Key: LUWSUZOESVVGOR-UHFFFAOYSA-N
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Description

“(4-Bromo-2-fluoro-3-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 2377605-73-5 . It has a molecular weight of 232.84 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(4-Bromo-2-fluoro-3-methylphenyl)boronic acid” is 1S/C7H7BBrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 . This provides a standardized way to represent the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including “(4-Bromo-2-fluoro-3-methylphenyl)boronic acid”, are often used in coupling reactions . For example, they can be used in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

“(4-Bromo-2-fluoro-3-methylphenyl)boronic acid” is a solid compound . It has a molecular weight of 232.84 .

Scientific Research Applications

Catalytic Protodeboronation

Boronic Acid-Functionalized Benzyl Viologen (o-BBV) Synthesis

Monoarylation of Dibromoarenes

Suzuki–Miyaura Coupling

Mechanism of Action

Target of Action

The primary target of (4-Bromo-2-fluoro-3-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers its formally nucleophilic organic groups to the palladium catalyst . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Bromo-2-fluoro-3-methylphenyl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

properties

IUPAC Name

(4-bromo-2-fluoro-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWSUZOESVVGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluoro-3-methylphenyl)boronic acid

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